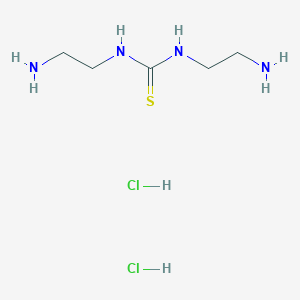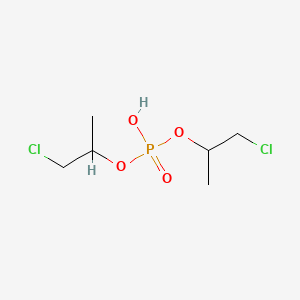
Pixantrone-bis-(2'-N-BOC)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pixantrone-bis-(2'-N-BOC) is a novel small molecule compound that has been developed as a potential therapeutic agent for a variety of conditions. It is a novel form of Pixantrone, a naturally occurring compound found in the bark of the South American tree, Pixantrone. Pixantrone-bis-(2'-N-BOC) is an analog of Pixantrone that has been modified to increase its solubility and stability in aqueous media. This compound has been found to have a variety of potential therapeutic uses, including the treatment of cancer, inflammation, and other immune-related diseases.
Wissenschaftliche Forschungsanwendungen
Treatment of Metastatic Breast Cancer
Pixantrone has been used in the treatment of metastatic breast cancer . A randomized phase II study was conducted to evaluate the efficacy and safety of two dosing schedules of pixantrone in patients with refractory HER2-negative metastatic breast cancer . The study found that pixantrone has limited single agent antitumor activity in the second- and third-line settings in patients with metastatic breast cancer .
Reduced Cardiotoxicity
Pixantrone was specifically designed to reduce anthracycline-induced cardiotoxicity . By not binding iron, pixantrone generates less reactive oxygen species . This feature makes it a safer alternative for patients who are at risk of heart disease .
Treatment of Non-Hodgkin’s Lymphoma
Pixantrone is currently used in the treatment of non-Hodgkin’s lymphoma . It is firmly established as a poison of the nuclear enzyme topoisomerase II .
Generation of Covalent Drug-DNA Adducts
Pixantrone can also generate covalent drug-DNA adducts following activation by formaldehyde . This property allows it to interact with DNA in a unique way, which could potentially be leveraged for therapeutic purposes .
Interaction with Formaldehyde-Releasing Drugs
Research has shown that pixantrone can interact with formaldehyde-releasing drugs in cancer cells . This interaction results in the formation of pixantrone-DNA adducts, which may promote a topoisomerase II-independent mechanism of cell death .
Potential for Enhanced Cancer Cell Kill
The unique features of pixantrone-DNA adducts may be leveraged to enhance cancer cell kill . This suggests that pixantrone could potentially be used in combination with other drugs to improve therapeutic outcomes .
Eigenschaften
CAS-Nummer |
144510-94-1 |
|---|---|
Produktname |
Pixantrone-bis-(2'-N-BOC) |
Molekularformel |
C₂₇H₃₅N₅O₆ |
Molekulargewicht |
525.6 |
Synonyme |
Pixantrone-bis-(2’-N-tert-butoxycarbonyl); di-tert-Butyl (((5,10-Dioxo-5,10-dihydrobenzo[g]isoquinoline-6,9-diyl)bis(azanediyl))bis(ethane-2,1-diyl))dicarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)
![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)

![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)